molecular formula C15H26N2O6 B5201169 1,3-DIETHYL 2,2-BIS(MORPHOLIN-4-YL)PROPANEDIOATE

1,3-DIETHYL 2,2-BIS(MORPHOLIN-4-YL)PROPANEDIOATE

Cat. No.: B5201169
M. Wt: 330.38 g/mol
InChI Key: JGPYRRAYFGXDJM-UHFFFAOYSA-N
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Description

1,3-DIETHYL 2,2-BIS(MORPHOLIN-4-YL)PROPANEDIOATE: is a chemical compound with a complex structure that includes morpholine rings and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-DIETHYL 2,2-BIS(MORPHOLIN-4-YL)PROPANEDIOATE typically involves the reaction of diethyl malonate with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,3-DIETHYL 2,2-BIS(MORPHOLIN-4-YL)PROPANEDIOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives with altered functional groups.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: 1,3-DIETHYL 2,2-BIS(MORPHOLIN-4-YL)PROPANEDIOATE is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and heterocyclic compounds.

Biology: In biological research, this compound can be used to study enzyme interactions and as a building block for designing bioactive molecules.

Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-DIETHYL 2,2-BIS(MORPHOLIN-4-YL)PROPANEDIOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Diethyl malonate: A simpler ester used in similar synthetic applications.

    Morpholine: A component of the compound, used in various chemical reactions.

    Propanedioic acid derivatives: Compounds with similar core structures but different functional groups.

Uniqueness: 1,3-DIETHYL 2,2-BIS(MORPHOLIN-4-YL)PROPANEDIOATE is unique due to its combination of morpholine rings and ester groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthesis and research.

Properties

IUPAC Name

diethyl 2,2-dimorpholin-4-ylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O6/c1-3-22-13(18)15(14(19)23-4-2,16-5-9-20-10-6-16)17-7-11-21-12-8-17/h3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPYRRAYFGXDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)(N1CCOCC1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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